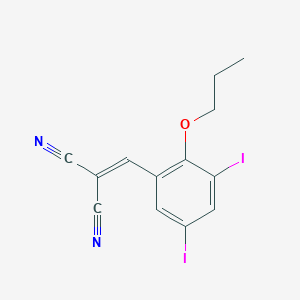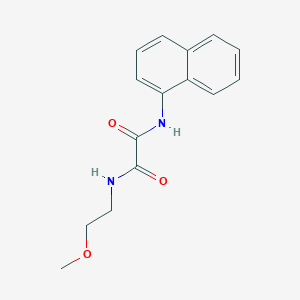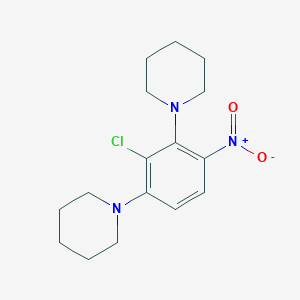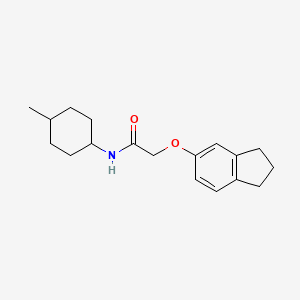
(3,5-diiodo-2-propoxybenzylidene)malononitrile
Descripción general
Descripción
(3,5-diiodo-2-propoxybenzylidene)malononitrile, commonly known as DIPBN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DIPBN is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of DIPBN is not fully understood. However, it is believed that DIPBN exerts its biological effects through the inhibition of certain enzymes and proteins. For example, DIPBN has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of tumor invasion and metastasis.
Biochemical and Physiological Effects:
DIPBN has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. DIPBN has also been found to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIPBN has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DIPBN is also relatively inexpensive compared to other compounds that have similar applications. However, DIPBN has some limitations for lab experiments. It is insoluble in water, which can make it difficult to use in certain assays. Additionally, DIPBN has not been extensively studied for its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DIPBN. One area of research is the development of DIPBN derivatives that have improved solubility and bioavailability. Another area of research is the investigation of the potential of DIPBN as a therapeutic agent for the treatment of various diseases. Furthermore, DIPBN can be used as a tool for studying the mechanisms of certain diseases, such as cancer and inflammation. Overall, the study of DIPBN has the potential to lead to significant advancements in the field of scientific research.
Aplicaciones Científicas De Investigación
DIPBN has been found to have potential applications in various areas of scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. DIPBN has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems. Furthermore, DIPBN has been used as a precursor for the synthesis of other compounds that have potential applications in the field of medicinal chemistry.
Propiedades
IUPAC Name |
2-[(3,5-diiodo-2-propoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10I2N2O/c1-2-3-18-13-10(4-9(7-16)8-17)5-11(14)6-12(13)15/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNKMQJJVVQRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)I)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10I2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Diiodo-2-propoxyphenyl)methylidene]propanedinitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B4880043.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(diethylamino)acetamide]](/img/structure/B4880057.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880062.png)
![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4880072.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B4880073.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4880088.png)

![2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide]](/img/structure/B4880098.png)

![ethyl 3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B4880113.png)
![5-nitro-8-(4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)quinoline](/img/structure/B4880128.png)


![ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4880155.png)